(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate
説明
特性
IUPAC Name |
tert-butyl (2R)-2-acetylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYGWMWQKVMQE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Piperidine Predicament: Harnessing Chirality for Therapeutic Supremacy
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The piperidine ring, a seemingly simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of modern pharmaceuticals.[1][2][3] Its prevalence is not a matter of chance but a testament to its remarkable molecular properties that make it a "privileged scaffold" in medicinal chemistry. This guide delves into the critical role of chirality within the piperidine framework, exploring how the precise three-dimensional arrangement of atoms unlocks unparalleled therapeutic potential. We will navigate the profound impact of stereochemistry on pharmacological activity, dissect cutting-edge asymmetric synthetic strategies, and examine real-world applications through the lens of blockbuster drugs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of chiral piperidines in their quest for novel and effective therapies.
The Piperidine Moiety: A Cornerstone of Drug Design
The piperidine scaffold is one of the most frequently encountered heterocyclic systems in FDA-approved drugs and bioactive natural products.[1][3] Its ubiquity can be attributed to a confluence of advantageous physicochemical properties:
-
Metabolic Stability: The saturated nature of the piperidine ring often imparts resistance to metabolic degradation, leading to improved pharmacokinetic profiles.
-
Favorable Solubility: The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility.
-
Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.
-
CNS Penetration: The lipophilic character of the piperidine ring, balanced with its potential for protonation, often facilitates penetration of the blood-brain barrier, making it a valuable scaffold for neurological drugs.[4]
The true power of the piperidine scaffold, however, is unleashed with the introduction of chirality.
The Chirality Imperative: From Racemate to Refined Therapeutics
Chirality, the property of "handedness" in molecules, is a fundamental concept in drug discovery. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with drug molecules.[5][6] The introduction of a chiral center to a piperidine ring can have profound consequences for a drug's efficacy, potency, and safety profile.[7]
The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity for its biological target.[7] This can lead to a multitude of benefits in drug design:
-
Enhanced Potency and Selectivity: One enantiomer may bind to the target receptor with significantly higher affinity than the other, leading to a more potent drug with fewer off-target effects.
-
Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[8]
-
Reduced Toxicity: Often, the undesirable side effects of a racemic drug are associated with one of the enantiomers. Isolating the active, well-tolerated enantiomer can lead to a safer therapeutic agent.[8][9]
The following table summarizes the key advantages of utilizing chiral piperidines in drug discovery:
| Feature | Impact of Chirality |
| Biological Activity | Enhanced potency and selectivity due to specific interactions with chiral biological targets.[8][9] |
| Physicochemical Properties | Modulation of solubility and lipophilicity.[8][9] |
| Pharmacokinetics | Improved ADME profiles, leading to better bioavailability and duration of action.[8][9] |
| Safety | Reduction of hERG toxicity and other off-target effects.[8][9] |
Mastering Asymmetry: Key Synthetic Strategies for Chiral Piperidines
The growing recognition of the importance of single-enantiomer drugs has spurred the development of a diverse array of asymmetric synthetic methodologies to access chiral piperidines. These strategies can be broadly categorized as follows:
Catalytic Asymmetric Synthesis
This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, generating an excess of one enantiomer.
-
Asymmetric Hydrogenation: The reduction of prochiral pyridinium salts or enamides using chiral metal catalysts (e.g., Rhodium, Iridium, Ruthenium) is a powerful method for producing enantioenriched piperidines.[1]
-
Asymmetric Reductive Transamination: This method involves the rhodium-catalyzed reaction of pyridinium salts with a chiral primary amine, which serves as both a source of chirality and the nitrogen atom for the final piperidine ring.[10]
-
Radical-Mediated C-H Cyanation: A novel approach involves the enantioselective cyanation of a remote C-H bond in an acyclic amine, followed by cyclization to form the chiral piperidine. This has been successfully applied to the asymmetric synthesis of the anticancer drug niraparib.[11]
Chiral Pool Synthesis
This strategy utilizes readily available chiral starting materials from nature, such as amino acids or alkaloids, and chemically transforms them into the desired chiral piperidine.
Enzymatic Resolution
This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Below is a diagram illustrating the general workflow for the asymmetric synthesis of chiral piperidines.
Caption: General workflow for the asymmetric synthesis of chiral piperidines.
Case Study: Niraparib - A Triumph of Asymmetric Synthesis
Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[7] A key structural feature of niraparib is its chiral piperidine ring. The selective synthesis of the desired enantiomer is crucial for its therapeutic activity.
Historically, access to the chiral piperidine core of niraparib involved the resolution of a racemic mixture, which is an inefficient process.[11] However, recent advancements have enabled the first asymmetric synthesis of this crucial intermediate.[11] One innovative method involves an enantioselective, radical-mediated δ C-H cyanation of a linear amine, followed by cyclization to furnish the enantioenriched piperidine.[11]
Caption: Simplified workflow for the asymmetric synthesis of the chiral piperidine core of Niraparib.
This breakthrough not only provides a more efficient route to this life-saving medication but also highlights the power of modern asymmetric synthesis in drug development.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
The following is a representative experimental protocol for the synthesis of a chiral piperidine derivative via rhodium-catalyzed asymmetric reductive transamination.[10]
Objective: To synthesize an enantioenriched piperidine from a pyridinium salt.
Materials:
-
Pyridinium salt (1.0 equiv)
-
(R)-1-phenylethylamine (10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Formic acid
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: The Future is Chiral
Chiral piperidines are undeniably privileged scaffolds in medicinal chemistry, offering a powerful tool for the design of highly effective and selective therapeutic agents.[7] The strategic introduction of chirality allows for the fine-tuning of a molecule's pharmacological profile, leading to improved potency, selectivity, and pharmacokinetic properties.[7] The continued development of innovative asymmetric synthetic methodologies provides medicinal chemists with an expanding toolbox to access a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.[7]
References
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide - Benchchem.
- Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols - Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI.
- The significance of chirality in contemporary drug discovery-a mini review - PubMed Central.
- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.
- (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC - NIH.
- Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
- Application of Chiral Piperidine Scaffolds in Drug Design.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
(R)-2-acetyl-1-Boc-piperidine as a chiral building block
Technical Monograph: (R)-2-Acetyl-1-Boc-piperidine as a Chiral Building Block
Executive Summary
(R)-2-Acetyl-1-Boc-piperidine (CAS: 1260601-32-8) is a high-value chiral building block utilized in the synthesis of piperidine-based alkaloids and pharmaceutical agents. Its structural core—a piperidine ring with a defined stereocenter at the C2 position adjacent to a reactive ketone—serves as a versatile handle for divergent synthesis.
This guide addresses the critical technical challenge associated with this molecule: maintaining optical purity . The C2 stereocenter is alpha to both a carbonyl and a carbamate nitrogen, making it susceptible to racemization via enolization under basic conditions. This monograph details the "Gold Standard" synthetic route via the Weinreb amide to minimize this risk, outlines downstream utility in drug discovery, and provides rigorous handling protocols.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Description |
| IUPAC Name | tert-Butyl (2R)-2-acetylpiperidine-1-carboxylate |
| CAS Number | 1260601-32-8 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.30 g/mol |
| Chirality | (R)-Enantiomer (C2 position) |
| Physical State | Colorless to pale yellow oil (low melting solid) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; insoluble in water |
| Key Reactivity | Nucleophilic addition to ketone; alpha-deprotonation; Boc-deprotection |
Synthetic Strategy: The Weinreb Amide Route
While direct addition of methylmagnesium bromide (MeMgBr) to N-Boc-pipecolic acid esters is possible, it frequently leads to over-addition (tertiary alcohol formation) and racemization. The Weinreb Amide protocol is the authoritative method for high-fidelity synthesis, ensuring mono-addition and suppressing alpha-epimerization.
Reaction Pathway Visualization
Figure 1: The Weinreb Amide route prevents over-addition via a stable 5-membered chelate intermediate.
Detailed Experimental Protocol
Objective: Synthesis of (R)-2-acetyl-1-Boc-piperidine from (R)-N-Boc-pipecolic acid.
Reagents:
-
(R)-1-Boc-piperidine-2-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Isobutyl chloroformate (1.1 eq)
-
N-Methylmorpholine (NMM) (2.2 eq)
-
Methylmagnesium bromide (3.0 M in Et₂O) (3.0 eq)
-
Solvents: Anhydrous DCM, Anhydrous THF.
Step 1: Formation of the Weinreb Amide
-
Activation: Dissolve (R)-N-Boc-pipecolic acid in anhydrous DCM (0.2 M) under nitrogen. Cool to -15°C (ice/salt bath).
-
Base Addition: Add NMM (1.1 eq) followed by dropwise addition of isobutyl chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride. Critical: Maintain temperature < -10°C to prevent anhydride decomposition.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a second portion of NMM (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with water. Wash organic layer with 1N HCl (cold), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: The Weinreb amide is typically a stable oil that can be used without column chromatography if purity >95% by ¹H NMR.
-
Step 2: Grignard Addition to Form Ketone
-
Setup: Dissolve the Weinreb amide in anhydrous THF (0.15 M) and cool to 0°C .
-
Addition: Add MeMgBr (3.0 eq) dropwise over 30 minutes.
-
Mechanistic Note: The excess Grignard reagent is necessary to deprotonate the carbamate if any NH is present (not applicable here) and to drive the formation of the stable magnesium chelate intermediate.
-
-
Quench: Stir at 0°C for 1 hour. Do not warm to reflux. Quench carefully with sat. NH₄Cl solution at 0°C.
-
Safety: Exothermic quench. Methane gas evolution.
-
-
Purification: Extract with EtOAc. The crude oil often requires flash chromatography (Hexanes/EtOAc 8:2) to remove magnesium salts and trace impurities.
-
Racemization Check: Analyze by chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to confirm enantiomeric excess (ee) >98%.
Critical Quality Attributes & Stability
Racemization Risk (The "Alpha-Proton" Issue)
The C2 proton is acidic due to the electron-withdrawing nature of the adjacent ketone and the carbamate.
-
Risk Factor: High.
-
Trigger: Exposure to strong bases (e.g., NaH, KOtBu) or prolonged heating >60°C.
-
Mitigation:
-
Perform Grignard additions at 0°C or lower.
-
Avoid storing the compound in basic media.
-
Use neutral or slightly acidic silica gel for purification if possible, or elute rapidly.
-
Rotamerism
NMR spectra of N-Boc-piperidines often appear complex due to N-C(O) bond rotation (rotamers).
-
Observation: Broad peaks or "doubled" signals in ¹H NMR at room temperature.
-
Validation: Run NMR at elevated temperature (e.g., 50°C in DMSO-d₆) to coalesce peaks for accurate integration.
Applications in Drug Discovery
The (R)-2-acetyl-1-Boc-piperidine scaffold is a gateway to diverse pharmacophores.
Divergent Synthesis Map
Figure 2: Divergent utility of the scaffold in medicinal chemistry.
Case Study: Local Anesthetics (Ropivacaine Analogs)
While Ropivacaine is traditionally synthesized from pipecolic acid via resolution, the 2-acetyl route allows for the introduction of modified side chains.
-
Wittig Reaction: React (R)-2-acetyl-1-Boc-piperidine with methyltriphenylphosphonium bromide.
-
Hydrogenation: Reduce the resulting alkene to an ethyl or propyl group.
-
N-Alkylation: Deprotect Boc and install the specific aniline amide. Benefit: This modular approach allows for Structure-Activity Relationship (SAR) exploration of the alkyl tail length (ethyl vs. propyl vs. butyl) from a single common intermediate.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link
-
ChemicalBook. "(S)-1-Boc-2-acetyl-piperidine synthesis." (Methodology adapted for R-enantiomer). Link
-
Coldham, I., et al. "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society, 2010 . (Context on lithiation/racemization risks). Link
-
BenchChem. "Minimizing racemization during 2-Piperidinol functionalization." (Technical Note on alpha-center stability). Link
-
Organic Syntheses. "Preparation of Weinreb Amides from Carboxylic Acids." Org.[1][2][3][4] Synth.2006 , 83, 45. (General Protocol Validation). Link
Sources
(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate: A Technical Guide for Advanced Synthesis
Executive Summary: (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined piperidine core, a versatile acetyl group, and a stable Boc-protecting group, makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic protocols, comprehensive characterization methods, and key applications, tailored for researchers and scientists in drug discovery and organic synthesis.
Introduction: The Significance of Chiral Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] Introducing chirality into the piperidine framework allows for precise three-dimensional arrangements of functional groups, which is critical for optimizing interactions with biological targets like enzymes and receptors.[3][4] This stereochemical control can dramatically enhance a drug's potency, selectivity, and pharmacokinetic profile.[5] (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate serves as a key chiral precursor, offering two primary points for chemical modification: the acetyl group at the C2 position and the Boc-protected nitrogen. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions while allowing for facile deprotection under mild acidic conditions, enabling sequential synthetic transformations.
Physicochemical Properties & Specifications
A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis. Key specifications are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 153108-64-6 | N/A* |
| Synonyms | 1,1-Dimethylethyl (2R)-2-acetyl-1-piperidinecarboxylate, (R)-N-Boc-2-acetylpiperidine | [6] |
| Molecular Formula | C₁₂H₂₁NO₃ | [7] |
| Molecular Weight | 227.30 g/mol | [7] |
| Appearance | Typically a colorless to pale yellow oil or solid | [8] |
| Storage | Store in a cool, dry place, sealed under inert atmosphere (e.g., Argon or Nitrogen) | [9] |
| Note: The CAS number for the (S)-enantiomer is 153108-65-7. The CAS for the (R)-enantiomer is inferred to be 153108-64-6 by convention, though it is less commonly cited. Researchers should verify with their supplier. |
Synthesis and Mechanistic Insights
The most reliable and stereoretentive synthesis of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate involves the reaction of an organometallic reagent with an activated derivative of (R)-N-Boc-pipecolic acid. The use of a Weinreb-Nahm amide is particularly advantageous.
The Weinreb-Nahm Amide Approach
Causality: Direct addition of Grignard or organolithium reagents to carboxylic acids, esters, or acid chlorides is often plagued by over-addition, leading to the formation of tertiary alcohols as byproducts.[10] The Weinreb-Nahm amide (N-methoxy-N-methylamide) circumvents this issue. The organometallic reagent adds to the amide to form a stable, chelated tetrahedral intermediate.[11] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thereby preventing a second nucleophilic addition.[11] This control is critical for achieving a high yield of the desired ketone.
The synthesis begins with the conversion of commercially available (R)-N-Boc-pipecolic acid to its corresponding Weinreb-Nahm amide, followed by the addition of a methyl Grignard reagent.
Caption: Synthesis workflow for (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate.
Detailed Experimental Protocol: Synthesis
Part A: Preparation of tert-butyl (2R)-2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add (R)-N-Boc-pipecolic acid (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C. Add a coupling agent such as N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise and allow the mixture to stir for 1-2 hours at room temperature until CO₂ evolution ceases.[12] Alternative activating agents like oxalyl chloride or thionyl chloride can also be used.[13]
-
Amine Addition: In a separate flask, prepare a slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (2.5 equiv) in DCM.
-
Coupling: Add the amine slurry to the activated acid solution at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure Weinreb amide.
Part B: Grignard Reaction to form (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate
-
Reaction Setup: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried flask under Argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (MeMgBr, ~1.5 equiv, typically 3.0 M in ether) dropwise via syringe, maintaining the internal temperature below -70 °C.[14]
-
Reaction Monitoring: Stir the reaction at low temperature (e.g., -78 °C for 1 hour, then warming to 0 °C for 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[15]
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, hexane/ethyl acetate gradient) to afford the final product.
Spectroscopic and Chromatographic Characterization
Rigorous characterization is a self-validating step to confirm the structure, purity, and stereochemical integrity of the synthesized compound.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. tert-Butyl 4-acetylpiperidine-1-carboxylate 206989-61-9 [sigmaaldrich.com]
- 8. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]
- 9. 206989-61-9|tert-Butyl 4-acetylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Practical one-pot amidation of N -Alloc-, N -Boc-, and N -Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02242C [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate in Enantioselective Alkaloid Synthesis
Introduction: A Versatile Chiral Building Block for Complex Alkaloid Architectures
(R)-tert-butyl 2-acetylpiperidine-1-carboxylate stands as a cornerstone chiral building block for the asymmetric synthesis of a diverse array of piperidine alkaloids. Its inherent chirality at the C2 position, coupled with the synthetically versatile acetyl group, provides a robust platform for the stereocontrolled elaboration of complex natural products and their analogues. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, a critical feature in multi-step synthetic campaigns. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application and experimental protocols for leveraging this valuable synthon in the synthesis of medicinally relevant alkaloids. The piperidine motif is a privileged scaffold in numerous approved pharmaceuticals, underscoring the importance of efficient and stereoselective synthetic routes to access novel and known bioactive compounds.[1]
The strategic importance of this building block lies in the predictable manipulation of its functional groups. The acetyl moiety can be stereoselectively reduced to afford diastereomeric secondary alcohols, or converted into a variety of carbon-carbon double bonds via olefination reactions, thereby paving the way for the introduction of diverse side chains. This guide will provide in-depth protocols for these key transformations and showcase their application in the total synthesis of representative piperidine alkaloids.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate hinges on two primary transformations of the acetyl group: stereoselective reduction and olefination. The choice of strategy is dictated by the target alkaloid's structure.
Diastereoselective Reduction of the Acetyl Group
The reduction of the ketone in the acetyl group introduces a new stereocenter, leading to the formation of diastereomeric alcohols. The stereochemical outcome is governed by the directing influence of the adjacent chiral center at C2 and the choice of reducing agent. This approach is fundamental for the synthesis of alkaloids possessing a hydroxyethyl side chain, such as (-)-Sedamine and (+)-Allosedamine.
Olefination of the Acetyl Group for Carbon Chain Extension
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful tools for converting the acetyl group into a carbon-carbon double bond.[2][3][4] This strategy is paramount for the synthesis of alkaloids with extended alkyl or functionalized side chains at the C2 position, such as the neurotoxic alkaloid (+)-coniine.[5][6] The HWE reaction, utilizing phosphonate carbanions, is often preferred due to the formation of water-soluble phosphate byproducts, simplifying purification.[2][7]
Application in the Total Synthesis of Piperidine Alkaloids: (-)-Sedamine and (+)-Allosedamine
The enantioselective synthesis of the piperidine alkaloids (-)-Sedamine and (+)-Allosedamine serves as an excellent case study to illustrate the utility of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate. The key step in these syntheses is the diastereoselective reduction of the acetyl ketone to establish the requisite stereochemistry of the secondary alcohol.
Synthetic Workflow Overview
The overall synthetic strategy involves the stereoselective reduction of the chiral ketone to generate the two diastereomeric alcohols, which are then carried forward to the target alkaloids.
Caption: Synthetic pathway to (-)-Sedamine and (+)-Allosedamine.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate
This protocol details the diastereoselective reduction of the acetyl ketone to yield the syn and anti alcohol diastereomers. The choice of reducing agent is critical for controlling the diastereoselectivity.
Materials:
-
(R)-tert-butyl 2-acetylpiperidine-1-carboxylate
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH₄)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure A: Synthesis of the syn-alcohol, (2R,1'S)-tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
-
Dissolve (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure syn-alcohol.
Procedure B: Synthesis of the anti-alcohol, (2R,1'R)-tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
-
Dissolve (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure anti-alcohol.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄ | MeOH | 0 | >95:5 | ~90 |
| L-Selectride® | THF | -78 | <5:95 | ~85 |
Protocol 2: Olefination of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the Horner-Wadsworth-Emmons olefination to introduce an ethylidene side chain, a key step towards the synthesis of alkaloids like (+)-coniine.
Materials:
-
(R)-tert-butyl 2-acetylpiperidine-1-carboxylate
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of (R)-tert-butyl 2-acetylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.5 M) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-15% ethyl acetate in hexanes) to yield the desired α,β-unsaturated ester.
Caption: Synthetic route towards (+)-Coniine.
Conclusion and Future Perspectives
(R)-tert-butyl 2-acetylpiperidine-1-carboxylate is a powerful and versatile chiral building block for the enantioselective synthesis of a wide range of piperidine alkaloids. The protocols detailed herein for the diastereoselective reduction and olefination of the acetyl group provide a robust foundation for the synthesis of complex natural products. The ability to control the stereochemistry at the newly formed chiral center during reduction, and the efficiency of carbon-carbon bond formation via olefination, highlight the strategic importance of this synthon in modern organic synthesis and drug discovery. Future applications will likely focus on the development of novel catalytic methods for the transformation of the acetyl group and the expansion of the alkaloid library accessible from this chiral precursor.
References
- Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 68(5), 1919–1928.
- Vitale, R. (2010). New synthetic approaches to piperidine alkaloids: total synthesis of (-)-sedamine, (+)-allosedamine and formal synthesis of (+)-prosophylline and (+)-dihydropinidine.
- Poloński, T. (2008). Recent synthetic approaches to coniine and other 2-alkyl piperidines. Mini-Reviews in Organic Chemistry, 5(4), 329-343.
-
Wikipedia. (2023). Coniine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (2011). Current Organic Synthesis, 8(4), 537-557.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Drug Design, Development and Therapy, 17, 123-135.
- An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids. (2007). Tetrahedron, 63(26), 5945-5953.
- Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. (2005). Arkivoc, 2005(2), 98-119.
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. (n.d.). ResearchGate. Retrieved from [Link]
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2012). Organic letters, 14(17), 4438-4441.
- Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. (2010). Journal of the American Chemical Society, 132(12), 4321-4332.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recent Progress in the Horner-Wadsworth-Emmons Reaction. (2013). Current Organic Chemistry, 17(10), 1036-1057.
-
A general synthetic protocol for Wittig olefination using PS-PPh3 1 to access stilbene 2 reported by Camps et al. (n.d.). ResearchGate. Retrieved from [Link]
- Efficient Synthesis of Functionalized Olefins by Wittig Reaction Using Amberlite Resin as a Mild Base. (2017).
-
Horner–Wadsworth–Emmons reaction. (2023). Wikipedia. Retrieved from [Link]
-
Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coniine - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing N-Boc Protection Reactions
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry. Its widespread use stems from its general stability and the typically mild conditions required for its removal.[1][2][3] However, like any chemical transformation, the N-Boc protection of amines can present challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for an N-Boc protection reaction?
A1: A typical starting point for N-Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is often performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or aqueous mixtures.[4][5] While the reaction can proceed without a base, one is frequently added to neutralize the acidic byproduct and drive the reaction to completion. Common bases include triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH).[4][5] Reactions are generally run at room temperature, though gentle heating (e.g., 40°C) can be used to increase the rate.[4][5]
Q2: How do I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. This indicates that the reaction is proceeding as expected.
Q3: Can I perform N-Boc protection in aqueous conditions?
A3: Yes, N-Boc protection can be successfully carried out in water or a mixture of water and an organic solvent.[4][6] This approach is often favored for its environmental benefits and can be highly efficient, sometimes leading to high yields in shorter reaction times.[4]
Q4: Is a solvent always necessary for N-Boc protection?
A4: No, solvent-free N-Boc protection is a viable and environmentally friendly option.[3][4] These reactions are often conducted at room temperature and can proceed rapidly.[4]
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Issue 1: Incomplete or Slow Reaction
Q: My reaction has stalled, or the conversion to the Boc-protected amine is very low after several hours. What could be the cause, and how can I fix it?
A: This is a common issue that can often be traced back to several factors related to the nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions.
Root Cause Analysis:
-
Poorly Nucleophilic Amines: The reactivity of an amine is directly related to the availability of its lone pair of electrons. Aromatic amines (anilines), particularly those with electron-withdrawing groups, are significantly less nucleophilic than aliphatic amines and will react much more slowly with Boc₂O. Similarly, heteroaromatic amines like indoles and amino pyridines can also exhibit low reactivity.
-
Steric Hindrance: Bulky substituents near the amino group can physically block the approach of the electrophilic Boc₂O, slowing down the reaction rate.[7] This is often observed with secondary amines bearing large alkyl or aryl groups.
-
Inadequate Base: If your starting material is an amine salt (e.g., a hydrochloride salt), a stoichiometric amount of base is required to free the amine before it can react. An insufficient amount of base will result in low conversion.
-
Insoluble Starting Material: If the amine starting material is not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. This is a particular concern for zwitterionic compounds like amino acids, which can have poor solubility in common organic solvents.
Solutions & Optimization Strategies:
| Strategy | Rationale | When to Use |
| Increase Temperature | Gently heating the reaction (e.g., to 40-55°C) can provide the necessary activation energy to overcome the energy barrier for less reactive amines.[4][5] | For poorly nucleophilic or sterically hindered amines. |
| Add a Catalyst | 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction.[5] However, use it judiciously as it can also promote side reactions.[8] | When dealing with particularly unreactive amines. |
| Change the Solvent | If solubility is an issue, consider a different solvent system. For amino acids, a mixture of water and an organic solvent like dioxane or THF is often effective.[5] | When the starting amine has poor solubility. |
| Increase Reagent Equivalents | Using a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. | As a general strategy to improve conversion. |
| Ensure Adequate Base | If starting with an amine salt, ensure at least one equivalent of base is used for neutralization, plus any catalytic amount if desired. | When using amine salts as starting materials. |
Experimental Protocol: DMAP-Catalyzed Boc Protection of a Hindered Amine
-
Dissolve the hindered amine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify the residue by column chromatography if necessary.
Issue 2: Formation of Side Products
Q: I'm observing unexpected spots on my TLC plate. What are the likely side products, and how can I prevent their formation?
A: The formation of side products is often a result of over-activation of the Boc anhydride or the presence of multiple reactive sites in the substrate.
Common Side Reactions:
-
N,N-di-Boc Formation: Primary amines can sometimes react with two equivalents of Boc₂O to form the di-protected product. This is more likely to occur under strongly basic conditions or with prolonged reaction times.[4]
-
Urea Formation: The formation of urea byproducts can occur, especially if the reaction conditions lead to the decomposition of Boc₂O into isocyanates.[4]
-
O-Boc Protection: In substrates containing both amine and hydroxyl groups (e.g., amino alcohols), the hydroxyl group can also be protected with a Boc group, leading to a mixture of products.[4]
Prevention and Mitigation:
| Strategy | Rationale | When to Use |
| Control Stoichiometry | Use only a slight excess of Boc₂O (1.05-1.1 eq) to minimize the chance of double protection. | When N,N-di-Boc formation is observed. |
| Moderate Reaction Conditions | Avoid excessively high temperatures or prolonged reaction times. | To reduce the likelihood of all side reactions. |
| Choose a Milder Base | Using a weaker base like NaHCO₃ instead of stronger bases can help prevent over-activation and subsequent side reactions. | When urea or N,N-di-Boc byproducts are an issue. |
| Catalyst-Free Conditions | For many reactive amines, a catalyst is not necessary. Omitting DMAP can prevent unwanted side reactions.[8] | If O-Boc or other side products are forming. |
Logical Flow for Troubleshooting Side Products
Caption: Troubleshooting workflow for identifying and mitigating common side products in N-Boc protection reactions.
Issue 3: Difficult Workup and Purification
Q: My workup is problematic, and I'm having trouble isolating a pure product. What are some best practices for workup and purification?
A: A clean workup is crucial for obtaining a pure product. The primary goal is to remove unreacted Boc₂O, byproducts like t-butanol, and the base or catalyst.
Workup and Purification Strategies:
-
Aqueous Wash: A standard aqueous workup is often sufficient. Washing the organic layer with a mild acid (like dilute HCl or citric acid) can remove basic impurities like TEA or DMAP. A subsequent wash with saturated aqueous NaHCO₃ will neutralize any remaining acid and remove some acidic byproducts.
-
Trisamine Resin: For removing excess Boc₂O, passing the reaction mixture through a cartridge containing a polymer-supported trisamine is a highly effective method.
-
Sublimation of Boc₂O: If the product is not volatile, residual Boc₂O can be removed by sublimation under high vacuum.
-
Column Chromatography: If the above methods are insufficient, purification by silica gel column chromatography is the definitive method to isolate the pure N-Boc protected amine.[6]
Experimental Protocol: Standard Aqueous Workup
-
Upon reaction completion (as monitored by TLC), dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (if a basic catalyst was used).
-
Wash with saturated aqueous NaHCO₃.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Mechanism Spotlight: The Role of DMAP
Understanding the mechanism can provide valuable insights into optimizing the reaction. While Boc protection can proceed without a catalyst, the addition of DMAP significantly accelerates the process, especially for less reactive amines.
Caption: Simplified mechanism of DMAP-catalyzed N-Boc protection.
The reaction of DMAP with Boc₂O is rapid and forms a highly reactive N-acylpyridinium intermediate.[8][9] This intermediate is much more electrophilic than Boc₂O itself, making it more susceptible to nucleophilic attack by the amine. This catalytic cycle allows for faster reaction rates at lower temperatures. However, the high reactivity of the intermediate can also lead to an increased likelihood of side reactions, emphasizing the need for careful control of reaction conditions when using DMAP.[8]
References
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Technical Support Center: Work-up Procedures for Reactions Involving Boc-Protected Amines
Welcome to the Technical Support Center for scientists and researchers engaged in synthetic chemistry. This guide provides in-depth technical assistance for the work-up of reactions involving tert-butoxycarbonyl (Boc)-protected amines. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, due to its stability under many reaction conditions and its facile removal under acidic conditions. However, the work-up and purification of Boc-protected intermediates and the final deprotected amines can present unique challenges. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges successfully.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving Boc-protected amines. Each issue is analyzed from a mechanistic perspective, followed by actionable solutions.
Issue 1: Incomplete Boc Deprotection
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of starting material remaining after the deprotection reaction.
Causality and Solutions:
Incomplete deprotection is a common issue that can often be traced back to insufficient acid strength or stoichiometry.[1] The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to the free amine.[2][3]
-
Insufficient Acid: The acid may be too weak, or used in insufficient quantities to drive the reaction to completion. For sterically hindered or electron-deficient amines, a stronger acid or higher concentration may be required.
-
Solution: If using a milder acid like aqueous HCl, consider switching to a stronger, anhydrous acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like 1,4-dioxane.[4][5] Increase the equivalents of acid, but be mindful that large molar excesses should be avoided if possible for a greener process.[6]
-
-
Reaction Time and Temperature: The deprotection may be kinetically slow for certain substrates.
-
Solution: Extend the reaction time and continue to monitor by TLC or LC-MS.[5] Gentle heating (e.g., to 40-50 °C) can sometimes be employed, but caution is advised as this can promote side reactions.
-
-
Solvent Effects: The choice of solvent can influence the efficiency of deprotection.
-
Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For HCl-based methods, 1,4-dioxane or methanol are frequently used.[7] Ensure the Boc-protected amine is soluble in the chosen solvent system.
-
Issue 2: Side Product Formation During Deprotection (e.g., t-butylation)
Symptom: Mass spectrometry or NMR of the product reveals the addition of a tert-butyl group (+56 Da) to the desired molecule.
Causality and Solutions:
The acidic deprotection of the Boc group generates a tert-butyl cation as a byproduct.[6][8] This electrophilic species can be "trapped" by nucleophilic functional groups on the substrate or product, leading to unwanted t-butylation. Electron-rich aromatic rings (especially those with activating groups), indoles, and sulfur-containing residues like methionine and cysteine are particularly susceptible to this side reaction.[6]
-
Scavenging the tert-butyl Cation: The most effective way to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.
-
Solution: Add a suitable scavenger to the deprotection cocktail. The choice of scavenger depends on the nature of the nucleophilic sites on your molecule.
-
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |
| Triisopropylsilane (TIS) | General purpose, effective for tryptophan | 2.5-5% (v/v) | Acts as a hydride donor to reduce the tert-butyl cation to isobutane. |
| Thioanisole | Tryptophan, methionine, cysteine | 2-5% (v/v) | The sulfur atom acts as a soft nucleophile to trap the tert-butyl cation. |
| Water | General purpose | 2.5-5% (v/v) | Reacts with the tert-butyl cation to form tert-butanol. |
| Anisole | Tryptophan | 5% (v/v) | The electron-rich aromatic ring is readily alkylated by the tert-butyl cation. |
| 1,2-Ethanedithiol (EDT) | Cysteine | 2.5% (v/v) | The thiol groups are excellent nucleophiles for trapping carbocations. |
A general and effective cocktail for many sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[9]
Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection with Scavengers
-
Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To this solution, add the appropriate scavenger(s) (e.g., 2.5-5% v/v triisopropylsilane).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 10-20 equivalents, or as a 20-50% solution in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo. Note: Use a cold trap to capture the volatile and corrosive TFA.
-
Proceed with the appropriate work-up procedure (see Section 2).
Issue 3: Difficulty in Isolating the Product after Work-up
Symptom: The final product is an oil or a sticky solid, or it is difficult to extract from the aqueous phase.
Causality and Solutions:
The physical properties of the deprotected amine (now often an ammonium salt) are significantly different from the Boc-protected precursor. The increased polarity and potential water solubility can complicate extraction and isolation.
-
Product is Water-Soluble: The hydrochloride or trifluoroacetate salt of the amine may be highly soluble in water, leading to poor recovery during aqueous extraction.
-
Solution 1 (Salt Precipitation): After removing the reaction solvent and excess acid, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add a non-polar solvent in which the ammonium salt is insoluble (e.g., diethyl ether, MTBE). The product should precipitate and can be collected by filtration.[5]
-
Solution 2 (Ion-Exchange Chromatography): For very polar compounds, ion-exchange chromatography can be an effective purification method.
-
Solution 3 (Azeotropic Removal of Water): If the product is in an aqueous layer, consider lyophilization (freeze-drying) to remove the water.
-
-
Formation of Emulsions during Extraction: The presence of both polar and non-polar functionalities in the product can lead to the formation of stable emulsions during liquid-liquid extraction.
-
Solution:
-
Add brine (saturated aqueous NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand undisturbed for an extended period to allow for phase separation.
-
Gently swirl the separatory funnel instead of vigorous shaking.
-
-
-
Product is an Oily Salt: Trifluoroacetate (TFA) salts are often oils or sticky solids, which can be difficult to handle.[7]
-
Solution: Consider performing a salt swap. After the initial work-up, dissolve the crude TFA salt in a suitable solvent and add an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). The less soluble hydrochloride salt may precipitate, providing a more crystalline and manageable solid.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between TFA and HCl for Boc deprotection?
A1: The choice of acid depends on several factors, including the presence of other acid-sensitive functional groups and the desired form of the final product.
-
TFA is a very strong acid and is highly effective for deprotection, often at room temperature.[4][10] It is typically used with a co-solvent like DCM. However, it can be harsh and may cleave other acid-labile protecting groups (e.g., tert-butyl esters). The resulting TFA salts are often difficult to crystallize.[7]
-
HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is another common and effective reagent.[5] It is generally considered slightly milder than TFA. A significant advantage is that the resulting hydrochloride salts are often crystalline and easy to handle.[7] This method also avoids the need to remove the highly corrosive and volatile TFA.
Decision-Making Flowchart: Choosing a Deprotection Acid
Caption: Decision tree for selecting the appropriate acidic conditions for Boc deprotection.
Q2: My compound has an ester. How can I perform a basic work-up to get the free amine without hydrolyzing the ester?
A2: This is a classic challenge. A standard work-up to obtain the free amine involves neutralizing the acidic reaction mixture with a base like NaOH or K₂CO₃. However, these conditions can readily saponify esters.
-
Use a Mild Bicarbonate Wash: Instead of strong bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a weaker base and is less likely to cause significant ester hydrolysis, especially if the wash is performed quickly and at low temperatures (0 °C).
-
Solid-Phase Extraction (SPE): Use a silica gel plug or a short column to purify the crude product after evaporation of the acid. The polar ammonium salt will stick to the silica. You can then elute the free amine by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-5% Et₃N in ethyl acetate).
-
Use of Amberlyst® resin: A basic resin like Amberlyst® A21 can be used to neutralize the acid and trap the ammonium salt. The free amine can then be eluted.[11]
Q3: How do I properly remove residual Boc₂O after a protection reaction?
A3: Di-tert-butyl dicarbonate (Boc₂O) is a solid, but it can be somewhat difficult to remove completely by standard chromatography due to its relatively non-polar nature.
-
Aqueous Work-up: A standard aqueous work-up with washes of a mild acid (e.g., 0.1 N HCl) can help to hydrolyze any remaining Boc₂O.
-
Sublimation: For small-scale reactions, residual Boc₂O can be removed by sublimation under high vacuum.[12]
-
Chemical Scavenging: Adding a nucleophilic amine like N,N-dimethylethylenediamine to the crude reaction mixture can react with the excess Boc₂O to form a more polar urea derivative that is easily removed by an acidic wash.
Q4: Can I perform a one-pot protection and subsequent reaction without isolating the Boc-protected intermediate?
A4: Yes, this is often possible and can be a very efficient strategy. After the Boc protection is complete (as determined by a reaction monitoring technique like TLC), the reaction can be worked up by a simple aqueous wash to remove the base and any salts. The organic layer containing the Boc-protected amine can then be dried and used directly in the next step, provided the solvent is compatible. This avoids a full purification step, saving time and improving overall yield.
Section 3: Key Experimental Protocols
Protocol 1: Standard Work-up for a Boc Protection Reaction
This protocol assumes the reaction was carried out in an organic solvent like THF or DCM with a base like triethylamine (Et₃N) or NaOH.
-
Once the reaction is complete, dilute the reaction mixture with an equal volume of ethyl acetate or another suitable extraction solvent.
-
Transfer the mixture to a separatory funnel and wash with 0.1 N aqueous HCl (to remove the base) or saturated aqueous NH₄Cl.
-
Wash with saturated aqueous NaHCO₃ (to ensure the reaction is neutral or slightly basic).
-
Wash with brine (to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude Boc-protected amine, which can then be purified by chromatography or recrystallization if necessary.
Workflow for Boc Protection Work-up
Caption: Standard extractive work-up procedure following a Boc protection reaction.
Protocol 2: Work-up and Isolation of an Amine Hydrochloride Salt after HCl/Dioxane Deprotection
-
After the deprotection is complete, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.
-
To the resulting residue, add a generous amount of a non-polar solvent such as diethyl ether or n-pentane.
-
Stir or sonicate the mixture to break up any solids. The amine hydrochloride salt should precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of the non-polar solvent to remove any soluble impurities.
-
Dry the solid product under high vacuum to obtain the purified amine hydrochloride salt.
References
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. ResearchGate. [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
(A) BOC deprotection mechanism with aid of a scavenger. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Reactions that Work: Boc Protection. Chemtips - WordPress.com. [Link]
-
Boc De-protection : r/Chempros. Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Managing Rotameric Mixtures in the NMR of Boc-Protected Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you understand, diagnose, and manage the common issue of rotameric mixtures observed in the Nuclear Magnetic Resonance (NMR) spectra of compounds protected with the tert-butyloxycarbonyl (Boc) group. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when encountering unexpected signal complexity in their NMR spectra.
Q1: Why am I seeing two sets of signals for my pure, Boc-protected compound?
A: You are likely observing rotamers. Rotamers are conformational isomers that interconvert through rotation around a single bond. In Boc-protected amines, the key bond is the amide C-N bond. This bond has significant double-bond character due to resonance, which restricts free rotation. This restriction creates a substantial energy barrier, leading to two distinct, slowly interconverting conformations (often called syn and anti) that are both observable on the NMR timescale at room temperature.[1][2] This results in the doubling of signals for nuclei located near the Boc group.
Q2: Are these rotamers separable by standard chromatography?
A: Generally, no. The energy barrier to interconversion for carbamate rotamers is typically in the range of 15-16 kcal/mol, which is low enough for them to rapidly equilibrate in solution at room temperature.[3] This interconversion is much faster than the timescale of chromatographic techniques like flash chromatography or HPLC, meaning you will isolate a single compound that re-establishes its rotameric equilibrium in the NMR solvent.[1] Isomers that can be isolated due to a very high rotational barrier are known as atropisomers, but this is not typically the case for simple Boc-protected compounds.[1]
Q3: How can I be sure these extra peaks are from rotamers and not an impurity or diastereomers?
A: This is a critical diagnostic question. While impurities are static and diastereomers are distinct, non-interconverting species, rotamers are in a state of dynamic chemical exchange. This exchange is the key to their identification. The most definitive method is to use a 2D NMR experiment called Exchange Spectroscopy (EXSY) .[4] If you observe cross-peaks connecting the two sets of signals, it is unambiguous proof that they arise from species exchanging with one another.[3][4] These experiments are often superior to other methods for distinguishing rotamers from diastereomers.[5] A simpler, though less definitive, method is Variable Temperature (VT) NMR, where raising the temperature should cause the distinct signals to broaden and eventually merge (coalesce) into single, averaged peaks.[1]
Q4: What is the primary cause of this signal doubling?
A: The phenomenon originates from the planar, resonance-stabilized nature of the carbamate functional group. The lone pair on the nitrogen atom is delocalized into the carbonyl group, creating partial double bond character in the N-C(O) bond. This restricts rotation, giving rise to two stable, planar conformations.
As a result, the protons and carbons on the substituent attached to the nitrogen experience two different chemical environments depending on their orientation relative to the carbonyl oxygen, leading to two distinct sets of NMR signals.
Section 2: Troubleshooting Guide: From Analysis to Resolution
This section provides actionable solutions for specific problems you may encounter when dealing with rotameric mixtures.
Issue 1: My ¹H or ¹³C NMR spectrum is complex and uninterpretable.
Your primary goal is to simplify the spectrum or, at a minimum, confirm that the complexity arises from rotameric exchange. The following workflow provides a logical path forward.
Solution A: Variable Temperature (VT) NMR
This is the most common and powerful method for analyzing dynamic processes like rotamer interconversion.[1]
-
Causality & Principle: The rate of rotation around the C-N bond is temperature-dependent. At low temperatures, the exchange is slow on the NMR timescale, and you observe sharp, distinct signals for each rotamer. As you increase the temperature, the rate of interconversion increases. When the exchange rate becomes comparable to the frequency difference (Δν) between the two rotamer signals, the peaks broaden. At a sufficiently high temperature, known as the coalescence temperature (Tc) , the two signals merge into a single, sharp, time-averaged peak.[6][7]
-
Experimental Protocol: Performing a VT-NMR Experiment
-
Sample Preparation: Prepare your sample in a solvent suitable for a wide temperature range (see Table 1). Ensure the concentration is sufficient for good signal-to-noise, as signals will broaden significantly near coalescence.
-
Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Heating Sequence: Increase the probe temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Observe Coalescence: Continue increasing the temperature until you observe the paired signals broadening and coalescing into single peaks. Note the coalescence temperature (Tc).
-
Cooling (Optional): If signals are broad at room temperature, cooling the sample can slow the exchange and resolve the broad humps into distinct, sharp signals for each rotamer.[1]
-
-
Data Presentation: Common Solvents for VT-NMR
| Solvent | Freezing Point (°C) | Boiling Point (°C) | Typical VT-NMR Range (°C) | Notes |
| Toluene-d₈ | -95 | 111 | -90 to 100 | Excellent range for both low and high temp. |
| DMSO-d₆ | 18.5 | 189 | 25 to 150 | High boiling point, good for high-temp studies. Can freeze in a cold lab.[6] |
| CDCl₃ | -63.5 | 61 | -50 to 50 | Limited high-temperature range. |
| (CD₃)₂CO | -94 | 56 | -90 to 50 | Good for low-temperature work. |
| CD₂Cl₂ | -95 | 40 | -90 to 30 | Very limited high-temperature range. |
-
Trustworthiness & Self-Validation: The systematic broadening and merging of paired signals as a direct function of temperature is a self-validating observation that strongly indicates a dynamic chemical exchange process.
Solution B: 2D Exchange Spectroscopy (EXSY)
This 2D NMR technique provides unambiguous proof of chemical exchange, making it the gold standard for distinguishing rotamers from a mixture of static isomers.[3][5]
-
Causality & Principle: An EXSY (or its close relative, 2D NOESY) experiment uses a specific pulse sequence with a "mixing time" (tₘ). During this mixing time, magnetization is transferred between nuclei that are exchanging chemically. This transfer results in off-diagonal peaks, or "cross-peaks," that directly connect the signals of the exchanging nuclei. For small molecules like most Boc-protected compounds, these exchange cross-peaks will have the same phase (e.g., both positive) as the peaks on the diagonal.[4][8]
-
Experimental Protocol: Acquiring and Interpreting a 2D EXSY Spectrum
-
Setup: Use a standard noesygpph (or similar) pulse sequence available on most spectrometers.
-
Mixing Time (tₘ): The key parameter. Set a mixing time on the order of the rate of exchange. A good starting point is ~500-900 ms. If the exchange is very fast, a shorter mixing time may be needed.
-
Acquisition: Acquire the 2D spectrum. This may take longer than a standard ¹H NMR.
-
Interpretation: Process the 2D data. Look for pairs of cross-peaks that are symmetrical with respect to the diagonal. A cross-peak at (ω₁, ω₂) connecting diagonal peaks at (ω₁, ω₁) and (ω₂, ω₂) is definitive proof that the protons at these two frequencies are in chemical exchange.[4]
-
Solution C: Strategic Solvent Change
The equilibrium between rotamers can be highly sensitive to the solvent environment. Changing the solvent is a quick and simple method that can sometimes simplify the spectrum.[1][5]
-
Causality & Principle: Polar, hydrogen-bond accepting solvents (like DMSO-d₆ or Acetone-d₆) can stabilize one rotamer over the other, potentially simplifying the spectrum by making one set of signals dominant. Conversely, non-polar solvents (like Benzene-d₆ or Toluene-d₈) can alter the rotamer ratio or the rate of exchange. Sometimes, simply switching from CDCl₃ to DMSO-d₆ is enough to cause coalescence at room temperature.
Issue 2: I need a clean spectrum for publication but lack specialized NMR capabilities.
If VT-NMR or 2D NMR are not available, there is a chemical method to achieve signal coalescence, but it comes with a significant trade-off.
-
Solution: Chemical Coalescence using Acid Catalysis
-
Causality & Principle: The barrier to C-N bond rotation can be lowered by acid catalysis. Protonation of the carbonyl oxygen reduces the double-bond character of the C-N bond, allowing for much faster rotation and leading to the observation of a single, time-averaged spectrum at room temperature.[9][10]
-
Protocol:
-
Acquire a standard spectrum of your compound in a solvent like CDCl₃.
-
Add a very small amount of trifluoroacetic acid (TFA) — literally the vapor in the headspace of the bottle or a tiny drop from a glass rod — to the NMR tube.
-
Shake the tube and re-acquire the spectrum. The rotamer signals should coalesce.
-
-
Trustworthiness & Critical Warning: This method is destructive and irreversible . The added acid can cause decomposition or react with other acid-sensitive functional groups in your molecule.[9] The sample is generally not recoverable. This should be considered a last resort for characterization purposes only, and its use must be noted in any experimental report.
-
References
-
Sussex Drug Discovery Centre. (2013). Rotamers- assigned by a simple NMR experiment. [Link]
-
ResearchGate. (2023). Rotamers or Diastereomers? An Overlooked NMR Solution | Request PDF. [Link]
-
Dalton, D. M., et al. (2010). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health (NIH). (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. [Link]
-
National Institutes of Health (NIH). (2018). Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. [Link]
-
Macmillan Group, Princeton University. (N.D.). Supplementary Information. [Link]
-
Murphy, J. A., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
National Institutes of Health (NIH). (2020). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. [Link]
-
Reddit r/Chempros. (2022). Weird effects in high temperature NMR of rotamers. [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
University of Ottawa NMR Facility Blog. (2012). Sorting Out NOE's for Exchanging Rotamers. [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
ResearchGate. (N.D.). The 1 H NMR (mixture of two rotamers) spectrum showing diagnostic peak CHNH at 5.70 ppm. [Link]
-
University of Notre Dame. (1998). Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. [Link]
-
Chemistry LibreTexts. (2023). 2D NMR Introduction. [Link]
-
ResearchGate. (2018). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
Sources
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. University of Ottawa NMR Facility Blog: Sorting Out NOE's for Exchanging Rotamers [u-of-o-nmr-facility.blogspot.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of 2-Substituted Piperidines: A Comparative Analysis of Key Synthetic Routes
The chiral 2-substituted piperidine motif is a cornerstone of immense significance in the landscape of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of pharmaceuticals and biologically active alkaloids underscores the critical need for efficient and stereocontrolled synthetic methodologies. The precise orientation of the substituent at the C2 position is frequently a determining factor for pharmacological activity, making the development of robust asymmetric syntheses a paramount objective for researchers in drug discovery and development.
This guide provides an in-depth, comparative analysis of the principal synthetic strategies for accessing these valuable chiral building blocks. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental design and the factors governing stereochemical outcomes. Our focus is on providing a practical and intellectually stimulating resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in their synthetic endeavors.
Catalytic Asymmetric Hydrogenation of Pyridine Derivatives
Catalytic asymmetric hydrogenation of readily available pyridine precursors represents an atom-economical and elegant approach to chiral piperidines. This method typically involves the use of a chiral transition metal catalyst, most commonly based on iridium or rhodium, to effect the enantioselective reduction of the heteroaromatic ring.
Mechanistic Rationale and Key Considerations
The success of this strategy hinges on the ability of the chiral ligand coordinated to the metal center to effectively differentiate between the two prochiral faces of the substrate during the hydrogen transfer process. The reaction often proceeds through a series of steps involving coordination of the pyridine to the metal, followed by sequential hydrogenation of the double bonds. The enantioselectivity is determined in the step where the C2 stereocenter is set.
A crucial aspect of this methodology is the activation of the pyridine ring, often achieved by N-alkylation to form a pyridinium salt. This enhances the substrate's reactivity towards hydrogenation. The choice of the N-substituent can also influence the stereochemical outcome.
Comparative Performance Data
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-phenylpyridinium bromide | >95 | 93 | [1] |
| [Ir(COD)Cl]₂ / (R)-DM-SegPhos | N-Benzyl-2-methylpyridinium bromide | 98 | 90 | [2] |
| Rh(cod)₂OTf / JosiPhos J002-2 | N-Benzyl-3-phenylpyridinium bromide | 95 | 93 | [1] |
Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide
Materials:
-
N-Benzyl-2-phenylpyridinium bromide
-
[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-MeO-BoQPhos (chiral ligand)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with N-benzyl-2-phenylpyridinium bromide (1.0 mmol), [Ir(COD)Cl]₂ (0.01 mmol, 1 mol%), and (S)-MeO-BoQPhos (0.022 mmol, 2.2 mol%).
-
Anhydrous and degassed DCM (5 mL) and MeOH (1 mL) are added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged three times with hydrogen gas.
-
The reaction is pressurized to 50 atm with hydrogen and stirred at 30 °C for 24 hours.
-
After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel chromatography to afford the chiral N-benzyl-2-phenylpiperidine.[1]
Workflow Visualization
Caption: Workflow for Asymmetric Hydrogenation.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, ideally to be recycled.
Mechanistic Rationale and Key Considerations
The chiral auxiliary functions by creating a diastereomeric intermediate that exhibits a strong facial bias. This bias is typically due to steric hindrance, where the bulky auxiliary shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. The choice of a suitable chiral auxiliary is critical and depends on the specific reaction, the desired stereochemical outcome, and the ease of its attachment and removal.
Commonly used chiral auxiliaries for the synthesis of 2-substituted piperidines include those derived from amino alcohols, such as phenylglycinol, and sulfinamides, like N-tert-butanesulfinamide.
Comparative Performance Data
| Chiral Auxiliary | Substrate | Reagent | Yield (%) | dr | Reference |
| (R)-Phenylglycinol | δ-Oxo ester | Cyclodehydration/Reduction | >70 | >95:5 | [] |
| (R)-tert-Butanesulfinamide | N-Sulfinyl imine | Grignard Reagent | 85 | >98:2 | [4] |
| Pseudoephedrine | α,β-Unsaturated amide | Conjugate addition/alkylation | 71 | >19:1 | [5] |
Experimental Protocol: Synthesis of a Chiral 2-Substituted Piperidine using a Sulfinamide Auxiliary
Materials:
-
(R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine
-
Phenylmagnesium bromide (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask under an argon atmosphere is charged with (R)-N-(tert-butylsulfinyl)-5-chloropentan-1-imine (1.0 mmol) dissolved in anhydrous THF (10 mL).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Phenylmagnesium bromide (1.2 mL, 1.2 mmol, 1.2 equiv) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for 3 hours.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
Potassium tert-butoxide (224 mg, 2.0 mmol, 2.0 equiv) is added, and the mixture is stirred at room temperature for 8 hours to facilitate cyclization.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography. The sulfinamide auxiliary can be cleaved under acidic conditions.[4]
Workflow Visualization
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Synthesis from the Chiral Pool
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. Utilizing these compounds as starting materials provides a straightforward entry into complex chiral molecules, as the stereochemistry is already embedded in the starting material.
Mechanistic Rationale and Key Considerations
The synthesis of chiral 2-substituted piperidines from the chiral pool often involves a series of well-established chemical transformations to convert the starting material into the desired heterocyclic structure. For example, amino acids like L-lysine or L-glutamic acid can be elaborated into piperidine derivatives through cyclization and functional group manipulations. The key advantage is the inherent stereocontrol provided by the starting material.
A notable example is the biosynthesis of the alkaloid coniine, which originates from L-alanine.[6][7] While mimicking the exact biosynthetic pathway in the lab can be challenging, the principle of using a chiral building block to construct the target molecule is the same.
Comparative Performance Data
The performance data for chiral pool synthesis is highly dependent on the specific route and target molecule. The focus is often on the overall efficiency of the multi-step sequence rather than a single key transformation.
| Starting Material | Target Molecule | Key Steps | Overall Yield (%) | Reference |
| L-Glutamic acid | Substituted piperidine | Reductive cyclization | ~40-50 (multi-step) | [8] |
| L-Alanine (biosynthesis) | (+)-Coniine | Transamination, cyclization, reduction | N/A (biosynthetic) | [6][7] |
Experimental Protocol: Conceptual Outline for Synthesis from L-Glutamic Acid
A detailed, step-by-step protocol for a multi-step synthesis from the chiral pool is beyond the scope of this comparative guide. However, a general conceptual workflow is presented below.
Conceptual Workflow:
-
Protection: The amino and carboxylic acid functionalities of L-glutamic acid are appropriately protected.
-
Chain Elongation/Modification: The side chain is modified and elongated to introduce the necessary carbon atoms for the piperidine ring.
-
Cyclization: An intramolecular cyclization is performed to form the piperidine ring. This is often a reductive amination or a similar ring-closing reaction.
-
Deprotection and Further Functionalization: The protecting groups are removed, and the 2-substituent can be further modified if necessary.
Workflow Visualization
Caption: Conceptual Workflow for Chiral Pool Synthesis.
Catalytic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess.
Mechanistic Rationale and Key Considerations
In a catalytic kinetic resolution, a chiral catalyst selectively promotes the transformation of one enantiomer of the racemic substrate, leaving the unreacted enantiomer in high enantiomeric excess. The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (s = k_fast / k_slow). A higher 's' value indicates a more efficient resolution.
A key drawback of kinetic resolution is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%. However, the reacted enantiomer can also be a valuable, enantiomerically enriched product.
Comparative Performance Data
| Racemic Substrate | Catalyst/Reagent | Selectivity Factor (s) | Reference |
| 2,4-Disubstituted piperidine | Chiral hydroxamic acid / NHC | up to 52 | [2] |
| 2-Aryl-4-methylenepiperidine | n-BuLi / (-)-sparteine | >200 | [9] |
Experimental Protocol: Kinetic Resolution of a Racemic Amine via Acylation
Materials:
-
Racemic 2-methylpiperidine
-
Chiral acylating agent (e.g., a chiral activated ester)
-
Chiral catalyst (e.g., a chiral amine)
-
Aprotic solvent (e.g., dichloromethane)
-
Quenching agent (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
To a solution of racemic 2-methylpiperidine (1.0 mmol) and the chiral catalyst (0.1 mmol, 10 mol%) in the aprotic solvent (5 mL) at 0 °C is added the chiral acylating agent (0.5 mmol, 0.5 equiv).
-
The reaction mixture is stirred at 0 °C and monitored by chiral HPLC or GC to determine the enantiomeric excess of the unreacted amine and the acylated product.
-
Once the desired conversion (typically around 50%) is reached, the reaction is quenched with a suitable quenching agent.
-
The unreacted amine and the acylated product are separated by column chromatography.[2]
Workflow Visualization
Caption: Workflow for Catalytic Kinetic Resolution.
Asymmetric Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition reaction for the construction of nitrogen-containing six-membered rings. The asymmetric variant of this reaction provides a direct route to chiral piperidine derivatives with high stereocontrol.
Mechanistic Rationale and Key Considerations
The aza-Diels-Alder reaction can proceed through either a concerted [4+2] cycloaddition mechanism or a stepwise Mannich-Michael pathway. The mechanism is often influenced by the nature of the reactants and the catalyst used.[9] In the asymmetric version, a chiral Lewis acid or Brønsted acid catalyst is often employed to activate the imine dienophile and control the facial selectivity of the diene's approach.
Danishefsky's diene and related activated dienes are commonly used in these reactions due to their high reactivity.[10] The resulting cycloadducts can be readily converted to the desired 2-substituted piperidines.
Comparative Performance Data
| Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Vinylketene silyl acetal | Imine | up to 95 | up to 99 | [11] |
| Zr-BINOL complex | Danishefsky's diene | Imine | 80-95 | >90 | [10] |
Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction
Materials:
-
N-Benzylideneaniline (imine)
-
Danishefsky's diene
-
Chiral zirconium-BINOL complex (catalyst)
-
Toluene, anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, the chiral zirconium-BINOL complex (10 mol%) is dissolved in anhydrous toluene (5 mL).
-
The imine (1.0 mmol) is added to the catalyst solution and stirred for 15 minutes at room temperature.
-
The reaction mixture is cooled to -20 °C, and Danishefsky's diene (1.2 mmol) is added dropwise.
-
The reaction is stirred at -20 °C for 12 hours.
-
The reaction is quenched with a few drops of trifluoroacetic acid to hydrolyze the silyl enol ether intermediate.
-
The mixture is warmed to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel chromatography to yield the chiral dihydropyridinone, which can be further reduced to the piperidine.[10]
Workflow Visualization
Caption: Workflow for Asymmetric Aza-Diels-Alder Reaction.
Conclusion
The synthesis of chiral 2-substituted piperidines is a vibrant and evolving field of organic chemistry. The choice of the optimal synthetic route depends on a multitude of factors, including the desired target molecule, the availability of starting materials, the required level of stereocontrol, and scalability.
-
Catalytic asymmetric hydrogenation offers an elegant and atom-economical approach, particularly for large-scale synthesis.
-
Chiral auxiliary-mediated methods are highly reliable and predictable, making them a workhorse in many research laboratories.
-
Synthesis from the chiral pool provides a direct and often cost-effective route to specific target molecules with inherent stereocontrol.
-
Catalytic kinetic resolution is a valuable tool for accessing enantiomerically enriched materials from racemic mixtures.
-
The asymmetric aza-Diels-Alder reaction is a powerful method for the rapid construction of the piperidine ring with excellent stereocontrol.
By understanding the strengths and limitations of each of these strategies, researchers can design and execute efficient and effective syntheses of these fundamentally important chiral heterocycles, thereby accelerating the pace of drug discovery and natural product synthesis.
References
-
(S)-Coniine. (n.d.). In PubChem. Retrieved January 28, 2026, from [Link]
-
Leighton, J., Tambar, U., & Lee, S. (2010). Enantioselective Aza-Diels-Alder Reactions. Synfacts, 2010(10), 1153–1153. [Link]
-
Lassen, S. B., et al. (2022). De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis. Scientific Reports, 12(1), 17568. [Link]
-
Coniine. (2023, December 29). In Wikipedia. [Link]
- Durut, L., & D'hooghe, M. (2013). Synthetic approaches to coniine and other 2-alkyl piperidines. Current Organic Chemistry, 17(21), 2483-2505.
-
Taylor & Francis. (n.d.). Coniine – Knowledge and References. Retrieved January 28, 2026, from [Link]
- Grogan, G. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(30), 11449-11455.
- Kunz, H., & Sutor, V. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Tetrahedron: Asymmetry, 12(14), 2015-2029.
-
MDPI. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(21), 5082. [Link]
- Guella, G., Chiasera, G., & Dalla-Vechia, F. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry, 2, 19.
- de la Cruz, P., et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 25(16), 3695.
-
Wikipedia. (2023, December 29). Chiral auxiliary. [Link]
- Jackson, R. F. W., et al. (2001). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online.
- Renom-Carrasco, M., et al. (2016). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts.
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.
-
Studylib. (n.d.). Resolution of Racemic Mixture: Lab Experiment. Retrieved January 28, 2026, from [Link]
-
Sci-Hub. (n.d.). A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts. Retrieved January 28, 2026, from [Link]
- Smith, A. B., III, et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11038-11041.
- Che, C. M., & Zhou, Z. Y. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1865-1877.
- Reddy, M. V. R., & Cativiela, C. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(24), 3919-3921.
- Zhang, X., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst.
- Rueping, M., & Antonchick, A. P. (2007). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones.
- Comins, D. L., & Dehghani, A. (1992). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Journal of the American Chemical Society, 114(26), 10955-10957.
- Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Feringa, B. L., & Minnaard, A. J. (2012). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 134(4), 2256-2267.
- Brown, H. C., & Schwier, J. R. (1981). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. The Journal of Organic Chemistry, 46(22), 4540-4542.
- Heravi, M. M., & Kal-Koshvandi, A. T. (2019). Applications of Dainshefsky's Dienes in the Asymmetric synthesis of Aza-Diels-Alder Reaction. The Chemical Record, 19(2-3), 550-600.
- Bode, J. W. (2015). OC VI (HS 2015). ETH Zurich.
- Clayden, J., & Morris, J. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(18), 6196-6205.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo transcriptome assembly of Conium maculatum L. to identify candidate genes for coniine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studylib.net [studylib.net]
The Decisive Role of Chirality: A Comparative Guide to the Biological Activity of Piperidine Stereoisomers
For researchers, scientists, and professionals in drug development, the piperidine ring is a ubiquitous and highly valued scaffold. Its prevalence in over twenty classes of pharmaceuticals speaks to its versatility and effectiveness.[1][2] However, the true pharmacological potential of a piperidine-containing compound is often unlocked only when its three-dimensional structure is precisely controlled. The introduction of chiral centers into the piperidine ring can dramatically influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[3] This guide delves into the critical importance of stereochemistry in piperidine-based drugs, offering an in-depth comparison of stereoisomers' biological activities, supported by experimental data and detailed protocols.
We will explore this principle through two distinct and compelling case studies: Methylphenidate , a central nervous system stimulant that acts on monoamine transporters, and Bupivacaine , a local anesthetic that targets voltage-gated sodium channels. Through these examples, we will illustrate how subtle changes in the spatial arrangement of atoms can lead to profound differences in therapeutic efficacy and side-effect profiles.
The Principle of Stereoselectivity: Why 3D Structure Dictates Biological Function
Biological systems, particularly receptors, enzymes, and transporters, are inherently chiral. Composed of L-amino acids and D-sugars, these macromolecules create specific, three-dimensional binding pockets. A drug molecule must possess a complementary shape to fit into this pocket and elicit a biological response, much like a key fits into a lock.
Enantiomers, which are non-superimposable mirror images of each other, can have vastly different interactions with these chiral biological targets. One enantiomer (the eutomer) may bind with high affinity and produce the desired therapeutic effect, while the other (the distomer) may be significantly less active, inactive, or even contribute to undesirable side effects. Diastereomers, which are stereoisomers that are not mirror images, also exhibit distinct pharmacological profiles due to their different 3D shapes and properties. Understanding and controlling the stereochemistry of piperidine-containing drug candidates is therefore not merely an academic exercise but a fundamental requirement for developing safer and more effective medicines.
Case Study 1: Methylphenidate - A Tale of Two threo Enantiomers
Methylphenidate (MPH), widely known by trade names such as Ritalin and Concerta, is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[4] Its therapeutic action stems from its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) by binding to their respective transporters, the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET).[5][6] This blockade increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and executive function.[4]
MPH has two chiral centers, giving rise to four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro.[2][7] The commercially available drug is typically a racemic mixture of the d- and l-threo enantiomers.[7] Extensive research has demonstrated that the pharmacological activity resides almost exclusively in the d-threo-methylphenidate (d-MPH) isomer.[8][9]
Unpacking the Activity Difference: Transporter Binding Affinity
The disparity in the pharmacological effects of MPH stereoisomers is a direct consequence of their differential binding affinities for DAT and NET. The d-threo isomer fits the chiral binding sites of these transporters far more effectively than the l-threo isomer. The erythro isomers are considered essentially inactive, with negligible affinity for the dopamine transporter.[10]
The following table summarizes the in vitro binding affinities (IC50 values, the concentration required to inhibit 50% of binding) of the threo enantiomers to rat brain monoamine transporters.
| Stereoisomer | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| d-threo-Methylphenidate | 33 | 244 | >50,000 |
| l-threo-Methylphenidate | 540 | 5,100 | >50,000 |
| (Data sourced from an in vitro study using rat brain membranes.[6]) |
As the data clearly shows, d-MPH is significantly more potent than l-MPH at inhibiting both DAT and NET. Specifically, it is approximately 16-fold more potent at DAT and over 20-fold more potent at NET. This stereoselectivity is the fundamental reason why d-MPH (also known as dexmethylphenidate) is marketed as a single-enantiomer drug.[5] The l-isomer is often considered isomeric ballast, contributing little to the therapeutic effect but potentially contributing to the metabolic load.[9]
The Molecular Basis of Stereoselectivity
The higher affinity of d-MPH for catecholaminergic sites is attributed to its specific three-dimensional conformation, which allows for optimal interaction with key residues within the transporter binding pockets.[11] While the precise crystal structure of human DAT with MPH bound is not yet available, homology modeling and docking studies suggest that residues such as aspartic acid (D75), phenylalanine (F72), and tyrosine (Y152) are crucial for ligand binding in monoamine transporters.[12] The specific orientation of the phenyl and ester groups in the d-threo configuration allows for a more stable and energetically favorable interaction with these residues compared to the l-threo enantiomer.
Caption: Mechanism of Methylphenidate Stereoisomer Action.
Experimental Protocols: Assessing Stereoisomer Activity
To quantify these differences in a laboratory setting, two key experimental workflows are required: chiral separation of the stereoisomers and in vitro bioassays to measure their activity.
Protocol 1: Chiral Separation of Methylphenidate Enantiomers by HPLC
Causality: The objective is to physically separate the d- and l-threo enantiomers from a racemic mixture to test their biological activity independently. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral selector that transiently and stereoselectively interacts with the analytes, causing one enantiomer to travel through the column more slowly than the other, thus achieving separation.
Methodology:
-
System Preparation:
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Chiral Column: A column packed with a chiral stationary phase, such as an α1-acid glycoprotein (AGP) bonded phase, is effective for separating cationic drugs like methylphenidate.
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 80 mM phosphoric acid, pH adjusted to 3.4). The exact ratio must be optimized but a starting point could be a gradient from 0:100 to 70:30 (Acetonitrile:Buffer) over 10 minutes.[13]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a standard of racemic dl-threo-methylphenidate HCl in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.[13]
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The two enantiomers will elute as separate peaks with different retention times.
-
Identify the peaks by comparing their retention times to those of pure d- and l-enantiomer standards, if available.
-
-
Data Analysis:
-
Integrate the area under each peak to determine the relative proportion of each enantiomer in the racemic mixture.
-
For preparative separations, fractions corresponding to each peak can be collected for use in subsequent bioassays.
-
Caption: Workflow for Chiral HPLC Separation.
Protocol 2: Dopamine Transporter (DAT) Uptake Inhibition Assay
Causality: This assay measures the functional ability of each separated enantiomer to inhibit the reuptake of dopamine into cells expressing the dopamine transporter. A radiolabeled substrate ([³H]dopamine) is used, and the amount of radioactivity taken up by the cells is measured. A potent inhibitor will prevent the uptake of the radioligand, resulting in a lower radioactive signal inside the cells.
Methodology:
-
Cell Culture:
-
Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, in appropriate media until they form a confluent monolayer in a 96-well plate.
-
-
Assay Preparation:
-
Prepare a range of concentrations for each separated MPH enantiomer (e.g., from 1 nM to 100 µM) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare a solution of [³H]dopamine in assay buffer at a concentration near its Km for the transporter.
-
-
Inhibition Assay:
-
Wash the cell monolayers with assay buffer.
-
Add the different concentrations of the test compounds (d-MPH and l-MPH) to the wells. Also include control wells: "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known potent DAT inhibitor, like cocaine or nomifensine).
-
Pre-incubate the plate for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake by adding the [³H]dopamine solution to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.[14] Timing is critical as this measures the rate of uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.
-
Lyse the cells using a lysis buffer (e.g., 1% Triton X-100).
-
Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake counts from the total uptake counts.
-
Plot the percentage of inhibition (relative to the specific uptake in the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each enantiomer.
-
Case Study 2: Bupivacaine - Stereoselectivity in Ion Channel Blockade
Our second case study moves from neurotransmitter transporters to ion channels. Bupivacaine is a potent, long-acting local anesthetic that functions by blocking voltage-gated sodium channels in nerve fibers, thereby preventing the propagation of pain signals. Like methylphenidate, it contains a chiral center within its piperidine ring and was traditionally used as a racemic mixture of (S)-(-)-bupivacaine and (R)-(+)-bupivacaine.
However, clinical experience revealed a significant issue: racemic bupivacaine was associated with a higher risk of severe cardiotoxicity compared to other local anesthetics. This toxicity was later linked predominantly to the (R)-(+)-enantiomer . This discovery led to the development of Levobupivacaine , the pure (S)-(-)-enantiomer, which offers a similar anesthetic profile with a significantly improved safety margin.
The Pharmacological Distinction: Potency and Toxicity
Both enantiomers of bupivacaine are effective local anesthetics, but the (R)-(+)-isomer exhibits a slightly higher nerve-blocking potency. More critically, the (R)-(+)-enantiomer has a much greater affinity for cardiac sodium channels and dissociates from them more slowly than the (S)-(-)-enantiomer. This prolonged blockade in the heart is the molecular basis for its increased cardiotoxicity.
| Stereoisomer | Anesthetic Potency (Relative) | Cardiotoxicity Potential |
| (S)-(-)-Bupivacaine (Levobupivacaine) | 1.0 | Lower |
| (R)-(+)-Bupivacaine | ~1.3 | Higher |
| (Data is generalized from multiple clinical and preclinical sources.) |
The development of levobupivacaine is a classic example of "chiral switching," where a successful racemic drug is replaced by a single, more beneficial enantiomer. This highlights how stereochemical considerations are paramount not only for enhancing efficacy but, more importantly, for improving patient safety.
Conclusion
The stereochemistry of the piperidine ring is a decisive factor in determining the biological activity of the molecules that contain it. As demonstrated through the case studies of methylphenidate and bupivacaine, the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, influencing everything from therapeutic potency to toxicity. For researchers in drug discovery, a deep understanding of stereoisomerism is indispensable. The ability to synthesize, separate, and individually test stereoisomers is a critical skill set, enabling the rational design of safer, more selective, and more effective medicines. The era of treating chiral drugs as simple racemic mixtures is waning, replaced by a more precise, stereochemically-aware approach to pharmacology.
References
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Markowitz, J. S., DeVane, C. L., Boulton, D. W., & Nahas, Z. (2007). A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study. Journal of child and adolescent psychopharmacology, 16(6), 687-698. [Link]
-
Swanson, J. M., Greenhill, L. L., Wigal, T., Kollins, S., Steinhoff, K., Davies, M., ... & Gupta, S. (2004). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of clinical pharmacology, 44(2), 153-164. [Link]
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). Molecules, 28(19), 6969. [Link]
-
Methylphenidate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 28, 2026, from [Link]
-
Methylphenidate Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 28, 2026, from [Link]
-
Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Hitzemann, R. (1996). Binding of d-threo-[11C]methylphenidate to the dopamine transporter in vivo. Journal of neurochemistry, 66(4), 1649-1655. [Link]
-
Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Gatley, S. J., Pan, D., Ding, Y. S., Chen, R., & Volkow, N. D. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL69-PL72. [Link]
-
2-Minute Neuroscience: Methylphenidate. (2023, September 15). YouTube. [Link]
-
Axten, J. M., Krim, L., Kung, H. F., & Winkler, J. D. (1997). A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues. The Journal of Organic Chemistry, 62(18), 6184-6185. [Link]
-
Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of neuroscience methods, 303, 1-9. [Link]
-
Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2019). ResearchGate. [Link]
-
Razmpour, S., & Garris, P. A. (2019). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1956, 335-350. [Link]
-
Thai, D. L., Sapko, M. T., Reiter, C. T., Bierer, D. E., & Perel, J. M. (1998). Asymmetric Synthesis and Pharmacology of Methylphenidate and Its para-Substituted Derivatives. Journal of medicinal chemistry, 41(4), 591-601. [Link]
-
Faraone, S. V. (2018). The pharmacology of amphetamine and methylphenidate: A clinical perspective. Journal of clinical psychiatry, 79(1), 16r10697. [Link]
-
Grünblatt, E., Nemoda, Z., Werling, A. M., Roth, A., Angyal, N., & Walitza, S. (2017). The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. Progress in neuro-psychopharmacology & biological psychiatry, 79(Pt B), 281-289. [Link]
-
DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 28, 2026, from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 28, 2026, from [Link]
-
HPLC Methods for Methylphenidate Analysis. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]
-
Kafel, R., & Stary-Wejroch, R. (2020). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 21(23), 9049. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 28, 2026, from [Link]
-
Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. (2007). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d,l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. methylphenidate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive in vitro screening of d-, l-, and dl-threo-methylphenidate: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate, a common building block in organic synthesis, requires meticulous handling not only during its use but also through its final disposition. This guide provides a procedural, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each recommendation is explained to ensure a deep, working knowledge of safe laboratory practices.
Hazard Assessment and Initial Precautions: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate may not always be readily available, its structure—a piperidine ring with an N-Boc protecting group—provides critical insights. The piperidine moiety suggests potential corrosivity, flammability, and toxicity, characteristics common to parent piperidine.[1][2] The tert-butoxycarbonyl (Boc) group, while generally reducing reactivity, does not eliminate the inherent hazards of the core structure.
Therefore, all waste containing this compound must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3] Doing so can lead to harmful environmental release and damage to aquatic life.[3]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[2][4][5]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2]
-
Ignition Sources: Given the flammability of related piperidine compounds, ensure that the disposal area is free of open flames, hot surfaces, and other potential ignition sources.[2]
Waste Segregation and Containerization: A Self-Validating System
Proper segregation is the cornerstone of a safe and compliant waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Waste Container:
-
Label the Container Correctly:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-Tert-butyl 2-acetylpiperidine-1-carboxylate."
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., Flammable, Corrosive, Toxic).
-
The accumulation start date.
-
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.[6][7]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[6]
-
Data Presentation: Hazard Profile Summary
The following table summarizes the anticipated hazards based on the structural class of (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate, primarily referencing data for piperidine.
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | May ignite with heat, sparks, or flames. | Keep away from ignition sources. Store in a cool, well-ventilated area.[2] |
| Corrosive | Can cause severe skin burns and eye damage. | Wear appropriate gloves, eye protection, and lab coat.[5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Handle in a fume hood. Avoid direct contact and inhalation.[2] |
| Aquatic Hazard | Harmful to aquatic life. | Prevent release to the environment. Do not dispose of down the drain.[2][3] |
Disposal Workflow: From Laboratory to Final Disposition
The following workflow outlines the procedural steps for disposing of both small quantities (e.g., residual amounts in vials) and larger quantities of (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate waste.
Experimental Protocol: Waste Handling and Disposal
-
For Unused or Expired Pure Compound:
-
If the material is in its original container, ensure the container is securely sealed and in good condition.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name.
-
Transfer the container to your institution's designated hazardous waste collection area.
-
-
For Contaminated Labware (e.g., glassware, pipette tips):
-
Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in a designated hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.
-
Once decontaminated, the labware can typically be disposed of through normal laboratory glass or solid waste streams, in accordance with your institution's policies.
-
-
For Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[1][4] Do not use combustible materials like paper towels to absorb large spills.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate waste.
Caption: Decision workflow for handling and segregating different forms of waste containing (R)-Tert-butyl 2-acetylpiperidine-1-carboxylate.
Final Disposition and Regulatory Compliance
The ultimate disposal of the collected hazardous waste must be conducted by a licensed and approved waste disposal facility.[2][8][9] This is typically managed through your institution's Environmental Health and Safety (EH&S) department.
-
Incineration: The preferred method for organic compounds like this is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[4]
-
Lab Packs: For smaller containers, "lab packing" may be used. This involves placing smaller, compatible containers inside a larger drum with absorbent material, which is then transported for incineration or, if permitted by regulations, secure landfilling.[10]
Compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[11][12][13] These agencies provide the legal framework for all hazardous waste management activities, from generation to disposal. Always adhere to your local, state, and institutional guidelines, as they may have more stringent requirements.
By adhering to these procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the highest standards of scientific integrity and responsibility.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Ohio EPA. Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
KPA. (2024, January 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. epa.gov [epa.gov]
- 12. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 13. cleanmanagement.com [cleanmanagement.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
